4-Ethoxycyclohexanone

Descripción

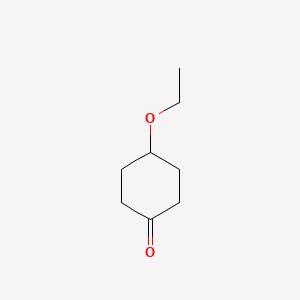

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEFFFUKMDNCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338111 | |

| Record name | 4-Ethoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23510-92-1 | |

| Record name | 4-Ethoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxycyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Transformations and Reaction Mechanisms of 4 Ethoxycyclohexanone

Nucleophilic Addition and Condensation Reactions of the Carbonyl Moiety

The carbonyl group in 4-ethoxycyclohexanone is a key site for a variety of chemical transformations, primarily involving nucleophilic addition and condensation reactions. These reactions are fundamental to the synthesis of more complex molecular architectures.

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily attack the electrophilic carbon of the carbonyl group in this compound. libretexts.orglibretexts.orglibretexts.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.comnih.gov

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. libretexts.orgleah4sci.com The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced at the carbonyl carbon. libretexts.org

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield 1-methyl-4-ethoxycyclohexan-1-ol. Similarly, using an organolithium reagent like n-butyllithium (n-BuLi) would result in the formation of 1-butyl-4-ethoxycyclohexan-1-ol. youtube.com

Table 1: Examples of Reactions with Organometallic Reagents

| Organometallic Reagent | Product |

|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1-methyl-4-ethoxycyclohexan-1-ol |

| n-Butyllithium (n-BuLi) | 1-butyl-4-ethoxycyclohexan-1-ol |

It is important to note that the reaction conditions must be anhydrous, as organometallic reagents are highly reactive towards protic solvents like water. libretexts.org

This compound reacts with primary and secondary amines to form imines and enamines, respectively. pressbooks.pubyoutube.com These reactions are typically acid-catalyzed and are reversible. pressbooks.pub

The formation of an imine involves the reaction of this compound with a primary amine (RNH₂). The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine, characterized by a carbon-nitrogen double bond. pressbooks.pub

Enamine formation occurs when this compound reacts with a secondary amine (R₂NH). youtube.commasterorganicchemistry.com Similar to imine formation, a carbinolamine intermediate is initially formed. However, since the nitrogen in a secondary amine does not have a proton to lose to form a double bond with carbon, a proton is removed from an adjacent carbon, resulting in the formation of an enamine, which contains a carbon-carbon double bond adjacent to the nitrogen atom. youtube.com The reaction rate for both imine and enamine formation is optimal under weakly acidic conditions (pH 4-5). pressbooks.pubyoutube.com

Table 2: Imine and Enamine Formation from this compound

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary Amine (RNH₂) | Imine |

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of this compound, this process allows for the conversion of the carbonyl group into a primary, secondary, or tertiary amine. masterorganicchemistry.com

The reaction proceeds in two main steps: the formation of an imine or enamine intermediate, followed by its reduction. wikipedia.org When this compound reacts with ammonia, a primary amine is formed. Reaction with a primary amine yields a secondary amine, and reaction with a secondary amine produces a tertiary amine. researchgate.net

A variety of reducing agents can be employed for the reduction of the imine or enamine intermediate. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without reducing the initial ketone. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also be used. wikipedia.org

For example, the reductive amination of this compound with benzylamine (B48309) in the presence of a suitable reducing agent would yield N-benzyl-4-ethoxycyclohexanamine. researchgate.net

Table 3: Reductive Amination of this compound

| Amine Reactant | Intermediate | Reducing Agent | Final Product |

|---|---|---|---|

| Ammonia (NH₃) | Imine | NaBH₃CN | 4-Ethoxycyclohexanamine |

| Primary Amine (RNH₂) | Imine | NaBH(OAc)₃ | N-Alkyl-4-ethoxycyclohexanamine |

Dehydrogenative Aromatization Strategies Involving this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of aromatic compounds through dehydrogenative aromatization. This strategy offers a versatile route to substituted phenols and other aromatic systems. researchgate.netrsc.org

Diarylamines are an important class of compounds with applications in materials science and medicinal chemistry. nih.govfrontiersin.orgnih.gov Acceptorless dehydrogenative aromatization provides an environmentally benign pathway for their synthesis. rsc.org In this process, derivatives of this compound can react with anilines in the presence of a catalyst to form diarylamines, with the liberation of hydrogen gas. researchgate.net

The reaction typically involves the condensation of a this compound derivative with an aniline (B41778) to form an enamine or imine intermediate, which then undergoes dehydrogenation to yield the aromatic diarylamine. rsc.org Various heterogeneous catalysts, such as supported palladium or gold-palladium nanoparticles, have been shown to be effective for this transformation. rsc.orgresearchgate.net This method avoids the need for stoichiometric oxidants, making it a greener synthetic approach. rsc.org

The core structure of this compound can be utilized as a building block for the synthesis of a variety of functionalized aromatic and heterocyclic compounds. researchgate.netairo.co.in Through a sequence of reactions, the cyclohexanone (B45756) ring can be transformed into an aromatic ring with the ethoxy group and other substituents in defined positions.

For instance, condensation of this compound with other carbonyl compounds can lead to α,β-unsaturated ketones, which can then undergo aromatization under various conditions. researchgate.net Furthermore, the carbonyl group and the ethoxy group can be manipulated to introduce other functionalities, paving the way for the synthesis of diverse heterocyclic systems. rsc.org These strategies are valuable in the construction of complex molecules for applications in drug discovery and materials science.

Alpha-Functionalization and Enolate-Mediated Reactions

The protons on the carbons alpha to the carbonyl group of this compound exhibit enhanced acidity, facilitating the formation of enol or enolate intermediates. These intermediates are central to a variety of alpha-functionalization reactions, including the formation of silyl (B83357) enol ethers and halogenation.

Trimethylsilyl (B98337) (TMS) enol ethers are versatile intermediates in organic synthesis, serving as stable and isolable enolate surrogates. The reaction of this compound with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base, yields a silyl enol ether. The regioselectivity of this reaction—that is, which of the two possible isomeric silyl enol ethers is formed—can be controlled by the choice of reaction conditions.

Kinetic Control: Under kinetically controlled conditions, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C), the proton is abstracted from the less-substituted alpha-carbon. This rapidly forms the less thermodynamically stable, or "kinetic," silyl enol ether.

Thermodynamic Control: Under thermodynamically controlled conditions, a weaker base such as triethylamine (B128534) (Et₃N) is used, often at higher temperatures. This allows an equilibrium to be established, favoring the formation of the more stable, more substituted "thermodynamic" silyl enol ether.

The general scheme involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the silicon atom of the silylating agent.

| Control Type | Typical Base | Silylating Agent | Typical Conditions | Major Product |

|---|---|---|---|---|

| Kinetic | Lithium Diisopropylamide (LDA) | Trimethylsilyl Chloride (TMSCl) | THF, -78 °C | 4-Ethoxy-1-(trimethylsiloxy)cyclohex-1-ene |

| Thermodynamic | Triethylamine (Et₃N) | Trimethylsilyl Chloride (TMSCl) | DMF, Reflux | 6-Ethoxy-1-(trimethylsiloxy)cyclohex-1-ene |

The introduction of a halogen atom at the alpha-position of a ketone is a fundamental transformation that provides a handle for further synthetic manipulations. The alpha-halogenation of this compound can be performed under either acidic or basic conditions, with the mechanism proceeding through an enol or enolate intermediate, respectively.

Under acidic conditions, the reaction is typically catalyzed by an acid like acetic acid or HCl. The ketone is first protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile and attacks the halogen (e.g., Br₂), leading to the alpha-halogenated ketone and regeneration of the acid catalyst. Acid-catalyzed halogenation is generally preferred for achieving selective mono-halogenation because the introduction of an electron-withdrawing halogen deactivates the product towards further enolization.

In contrast, base-promoted halogenation involves the formation of an enolate ion, which is highly nucleophilic and reacts rapidly with the halogen. A significant challenge with base-promoted halogenation is preventing polyhalogenation. The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining alpha-protons, making the mono-halogenated product more reactive than the starting ketone. This often leads to the formation of di- or poly-halogenated products and is therefore harder to control.

| Condition Type | Halogen Source | Catalyst/Solvent | Key Intermediate | Primary Product (Expected) |

|---|---|---|---|---|

| Acid-Catalyzed | Br₂ | Acetic Acid | Enol | 2-Bromo-4-ethoxycyclohexanone |

| Base-Promoted | Cl₂ | NaOH (aq.) | Enolate | Mixture of mono- and poly-chlorinated products |

Cyclization and Rearrangement Processes

The carbocyclic framework of this compound is a versatile scaffold for constructing more elaborate ring systems through rearrangement and cyclization reactions. These processes can be used to generate medium-sized rings or complex polycyclic structures.

One-carbon ring expansion of cyclic ketones is a powerful strategy for the synthesis of medium-sized rings, such as cycloheptanones, from readily available cyclohexanones. Two classic methods applicable to this compound are the Tiffeneau-Demjanov rearrangement and reaction with diazomethane (B1218177).

The Tiffeneau-Demjanov rearrangement provides a route to a ring-expanded ketone. wikipedia.orgslideshare.net This multi-step sequence begins with the conversion of this compound into its corresponding cyanohydrin by treatment with a cyanide source. The nitrile group is then reduced to a primary amine to form a 1-(aminomethyl)cycloalkanol intermediate. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium species, which undergoes a rearrangement with concomitant loss of nitrogen gas. wikipedia.orgsynarchive.comlibretexts.org Migration of one of the adjacent ring carbons results in a one-carbon ring expansion, yielding 4-ethoxycycloheptanone. slideshare.net This product can then serve as a precursor to 4-cycloheptenones through subsequent elimination or oxidation reactions.

Alternatively, direct ring expansion can be achieved using diazomethane or its safer, more stable substitute, trimethylsilyldiazomethane. researchgate.netstudy.com The reaction mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and a 1,2-alkyl shift to expand the ring, yielding 4-ethoxycycloheptanone. chegg.com This method is often promoted by Lewis acids. researchgate.net

While this compound itself is not a diene or a strained dienophile, it can be elaborated into precursors for strain-activated cycloadditions. A key strategy involves the generation of a highly reactive, transient species like a cyclic allene (B1206475) (e.g., a 1,2-cyclohexadiene derivative) from a cyclohexanone-derived precursor. This strained intermediate can be "trapped" in situ via a cycloaddition reaction, such as a Diels-Alder reaction, to rapidly build molecular complexity.

For instance, a derivative of this compound could be converted into a vinyl triflate. Treatment of this triflate with a strong base can induce an elimination reaction to form a strained 1,2-cyclohexadiene intermediate. If a diene, such as a furan, is tethered to the cyclohexanone ring, this transient allene can be trapped via an intramolecular Diels-Alder reaction. wikipedia.org This process allows for the stereoselective formation of complex, bridged, or fused polycyclic systems in a single step from a relatively simple starting material. masterorganicchemistry.comnih.gov This strategy highlights the potential of using the cyclohexanone core to access intricate scaffolds through the controlled generation and trapping of high-energy intermediates.

Catalysis in 4 Ethoxycyclohexanone Research

Heterogeneous Catalysis for Synthesis and Transformation

Heterogeneous catalysts are a cornerstone in the chemical transformations of 4-ethoxycyclohexanone, offering advantages such as ease of separation, reusability, and stability under various reaction conditions. Research has focused on the design and application of supported metal catalysts and solid acid catalysts to drive key reactions, including aromatization and hydrogenation, which are critical for converting this compound into valuable aromatic compounds and other saturated cyclic derivatives.

The aromatization of cyclohexanone (B45756) derivatives to phenols is a significant transformation, and bimetallic nanoparticles, particularly gold-palladium (Au-Pd) systems, have shown considerable promise in this area. The synergistic interaction between gold and palladium can lead to enhanced catalytic activity and selectivity compared to their monometallic counterparts. In the context of this compound, supported Au-Pd bimetallic nanoparticles can facilitate its conversion to 4-ethoxyphenol.

The mechanism of this transformation on a Pd(II) catalyst often involves successive dehydrogenation steps. The reaction initiates with the dehydrogenation of the cyclohexanone to a cyclohexenone intermediate, which is then further dehydrogenated to the corresponding phenol (B47542). Molecular oxygen can serve as the hydrogen acceptor in these aerobic oxidation reactions. The synergy in Au-Pd catalysts can be attributed to electronic effects and the formation of specific active sites at the interface of the two metals, which can facilitate C-H bond activation and subsequent elimination steps. The ratio of gold to palladium is a critical parameter that can be tuned to optimize catalytic performance.

Table 1: Key Factors in Au-Pd Bimetallic Catalysis for Aromatization

| Factor | Description |

| Synergistic Effect | The interaction between Au and Pd enhances catalytic activity and selectivity for the aromatization of cyclic ketones. |

| Reaction Mechanism | Involves sequential dehydrogenation of the cyclohexanone ring to form the corresponding phenol. |

| Role of Oxygen | Acts as a terminal oxidant, accepting hydrogen atoms and allowing for catalytic turnover. |

| Catalyst Composition | The Au:Pd ratio is a crucial parameter for optimizing catalyst performance and product selectivity. |

| Support Material | The choice of support can influence the dispersion, stability, and overall activity of the bimetallic nanoparticles. |

Supported nickel catalysts have emerged as a cost-effective and efficient alternative for the dehydrogenative aromatization of cyclohexanone derivatives. acs.orgnih.govrsc.orgmdpi.com Specifically, ceria-supported nickel (Ni/CeO₂) nanoparticles have demonstrated high activity in the acceptorless dehydrogenative aromatization of various cyclohexanones to their corresponding phenols. nih.govmdpi.com This process is advantageous as it does not require an external hydrogen acceptor, producing hydrogen gas as the only byproduct.

The reaction mechanism is believed to involve a concerted effort between the nickel nanoparticles and the basic sites on the ceria support. nih.govmdpi.com The cyclohexanone adsorbs onto the nickel surface, followed by a deprotonation step at the α-carbon, facilitated by the basic support. Subsequent β-hydride elimination leads to the formation of a cyclohexenone intermediate. This intermediate can then undergo further dehydrogenation to yield the aromatic phenol product. The synergistic catalysis between the metal and the support is crucial for the high efficiency of this transformation. The applicability of this catalytic system extends to a wide range of substituted cyclohexanones, suggesting its potential for the conversion of this compound to 4-ethoxyphenol. nih.govrsc.orgmdpi.com

Table 2: Research Findings on Ni/CeO₂ Catalyzed Dehydrogenative Aromatization

| Catalyst | Substrate Scope | Key Mechanistic Steps | Noteworthy Advantages |

| Ni/CeO₂ | Broad, including various substituted cyclohexanones. nih.govrsc.orgmdpi.com | Adsorption, deprotonation, β-hydride elimination, further dehydrogenation. nih.govmdpi.com | Acceptorless dehydrogenation, use of a non-precious metal catalyst. nih.govmdpi.com |

Palladium on activated carbon (Pd/C) is a widely utilized and versatile heterogeneous catalyst for hydrogenation reactions. rsc.orgresearchgate.net In the context of this compound, Pd/C can be employed for its reduction to 4-ethoxycyclohexanol. The reaction typically proceeds under a hydrogen atmosphere, and the catalyst's high surface area and the dispersion of palladium nanoparticles on the carbon support contribute to its high efficiency. The choice of solvent and reaction conditions, such as temperature and pressure, can influence the rate and selectivity of the hydrogenation.

Conversely, under different conditions, Pd/C can also catalyze the dehydrogenation of cyclohexanones to phenols. organic-chemistry.orgresearchgate.net This dual reactivity highlights the importance of reaction parameter control in directing the outcome of Pd/C catalyzed transformations of this compound. For instance, in the absence of an external hydrogen source and at elevated temperatures, Pd/C can promote the aromatization of cyclohexanones. organic-chemistry.org The versatility of Pd/C makes it a valuable tool in the synthesis of both saturated and aromatic derivatives from this compound.

Table 3: Applications of Palladium-Carbon in this compound Transformations

| Transformation | Reagents and Conditions | Product |

| Hydrogenation | H₂, suitable solvent, ambient or elevated temperature and pressure. | 4-Ethoxycyclohexanol |

| Dehydrogenation | Inert atmosphere, elevated temperature, often with a hydrogen acceptor. | 4-Ethoxyphenol |

Silica (B1680970) sulfuric acid (SSA) is a solid acid catalyst that has garnered attention for its application in the upgrading of bio-oil, a complex mixture of oxygenated organic compounds derived from biomass pyrolysis. researchgate.netmdpi.comresearchgate.netrsc.orgresearchgate.netrsc.org Given that this compound can be considered a model compound representing some of the functionalities present in bio-oil, the catalytic activity of SSA in this context is relevant. SSA is prepared by the impregnation of silica gel with sulfuric acid, resulting in a stable and reusable solid acid.

In bio-oil upgrading, solid acid catalysts like SSA can promote various reactions such as esterification, etherification, and dehydration, which lead to a more stable and energy-dense fuel. researchgate.netmdpi.com For this compound, SSA could potentially catalyze reactions such as self-condensation or reactions with other components present in a bio-oil matrix. The acidic sites on the catalyst can activate the carbonyl group of the cyclohexanone, facilitating nucleophilic attack and subsequent transformations. The use of a solid acid like SSA offers advantages over liquid acids, including reduced corrosion, easier product separation, and catalyst recyclability. researchgate.netrsc.org

Homogeneous and Organocatalysis in Stereoselective Processes

While heterogeneous catalysis offers significant practical advantages, homogeneous and organocatalysis provide unparalleled control over the stereochemical outcome of reactions. In the realm of this compound research, these catalytic approaches are instrumental in achieving enantioselective transformations, particularly in the functionalization of C(sp³)-H bonds, which are traditionally considered unreactive.

The direct and enantioselective functionalization of C(sp³)-H bonds is a formidable challenge in organic synthesis. Recent advancements have demonstrated the potential of organocatalysis and other homogeneous systems to mediate such transformations through radical intermediates. For a molecule like this compound, which possesses multiple C(sp³)-H bonds, achieving site- and stereoselectivity is of paramount importance.

Catalytic systems, often involving a combination of a photocatalyst and a chiral catalyst, can generate radical species in a controlled manner. In the case of this compound, a radical could be generated at one of the α-carbons to the ether oxygen or the ketone. The subsequent reaction of this radical intermediate within the chiral environment provided by the catalyst can lead to the formation of a new C-C or C-heteroatom bond with high enantioselectivity. These methods often operate under mild conditions and offer a powerful strategy for the asymmetric synthesis of complex molecules derived from this compound.

Table 4: Principles of Enantioselective C(sp³)-H Functionalization

| Principle | Description |

| Radical Generation | A catalyst, often in conjunction with a light source or a chemical oxidant, initiates the formation of a radical intermediate from a C-H bond. |

| Stereocontrol | A chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, creates a chiral environment that directs the approach of the reacting partner to the radical intermediate. |

| Reaction Scope | Applicable to the formation of various bond types, including C-C, C-N, and C-O bonds, at previously unactivated positions. |

| Substrate Amenability | Ethers and ketones are often suitable substrates for this type of transformation, making this compound a promising candidate. |

Chiral Amine Catalysis and Iminium Catalysis

Chiral amine catalysis has emerged as a powerful tool in asymmetric synthesis, enabling the enantioselective functionalization of carbonyl compounds. This strategy relies on the in situ formation of nucleophilic enamines or electrophilic iminium ions from the reaction of a chiral amine catalyst with a ketone or aldehyde substrate.

In the context of cyclohexanones, chiral primary and secondary amines are frequently employed to catalyze a variety of transformations, including aldol (B89426) and Michael reactions. The seminal work in this area often involves proline and its derivatives as catalysts. For instance, the proline-catalyzed aldol reaction of cyclohexanone with various aldehydes proceeds through an enamine intermediate, leading to the formation of chiral β-hydroxy ketones with high levels of stereocontrol.

Iminium catalysis, a subset of chiral amine catalysis, involves the activation of α,β-unsaturated carbonyls. The chiral amine condenses with the substrate to form a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, thereby accelerating nucleophilic attack. While this methodology is widely applied to various cyclic enones, specific studies detailing the iminium-catalyzed reactions of a this compound-derived α,β-unsaturated system are not prominently featured in available research.

The general mechanism for chiral amine catalysis is depicted below:

Table 1: General Mechanism of Chiral Amine Catalysis with Cyclohexanones

| Step | Description | Intermediate |

| 1 | Reaction of cyclohexanone with a chiral secondary amine catalyst. | Enamine |

| 2 | Nucleophilic attack of the enamine on an electrophile. | New C-C bond formation |

| 3 | Hydrolysis of the resulting iminium ion. | Product and regenerated catalyst |

This table outlines the generally accepted catalytic cycle for chiral amine-catalyzed reactions of cyclohexanones.

Stereocontrol in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a complex product, are highly valued for their efficiency and atom economy. Achieving high levels of stereocontrol in such reactions is a significant challenge. Organocatalysis, including chiral amine catalysis, has been successfully employed to address this challenge in MCRs involving cyclic ketones.

While the principles of stereocontrol in MCRs are well-established for cyclohexanone and its simple derivatives, specific examples and detailed mechanistic studies of MCRs involving this compound are not extensively documented. The electronic and steric influence of the 4-ethoxy group would likely play a role in the reactivity and stereoselectivity of such reactions, making this an area ripe for future investigation.

Mechanisms of Catalytic Action and Catalyst Design Principles

The mechanism of catalytic action in chiral amine catalysis hinges on the formation of the key enamine or iminium ion intermediates. The stereochemical outcome of the reaction is determined by the ability of the chiral catalyst to create a sterically and electronically biased environment around these intermediates, favoring the approach of the reaction partner from a specific direction.

For enamine catalysis with cyclohexanone, the chiral amine catalyst controls the facial selectivity of the enamine's attack on the electrophile. The design of the catalyst, particularly the nature and position of the chiral scaffold and any additional functional groups, is crucial for achieving high enantioselectivity.

In iminium catalysis, the catalyst's structure dictates the conformation of the iminium ion, shielding one of its enantiotopic faces and directing the nucleophilic attack to the other.

Key principles in the design of catalysts for asymmetric transformations of cyclohexanones include:

Steric Hindrance: Bulky groups on the catalyst can effectively block one face of the reactive intermediate.

Hydrogen Bonding: The presence of hydrogen bond donors or acceptors on the catalyst can help to orient the substrates and stabilize the transition state.

Electronic Effects: The electronic properties of the catalyst can influence the reactivity of the enamine or iminium ion.

Bifunctionality: Catalysts that can activate both the nucleophile and the electrophile simultaneously often exhibit enhanced reactivity and selectivity.

Table 2: Key Considerations in Catalyst Design for Cyclohexanone Functionalization

| Principle | Description | Example Catalyst Feature |

| Steric Shielding | Creation of a congested environment to direct incoming reagents. | Bulky substituents on the chiral backbone (e.g., diarylprolinol silyl (B83357) ethers). |

| Non-covalent Interactions | Utilization of hydrogen bonding or other weak interactions to fix the transition state geometry. | Thiourea (B124793) or squaramide moieties integrated into the catalyst structure. |

| Electronic Tuning | Modification of the catalyst's electronic nature to modulate reactivity. | Electron-donating or -withdrawing groups on the aromatic rings of the catalyst. |

This table summarizes important design principles for the development of effective organocatalysts for asymmetric reactions of cyclohexanones.

While these principles are broadly applicable, the optimal catalyst design for reactions involving this compound would need to consider the specific electronic and steric impact of the ethoxy group. Computational studies could play a significant role in predicting the most effective catalyst structures for this particular substrate.

Advanced Spectroscopic and Analytical Characterization of 4 Ethoxycyclohexanone

Chromatographic-Mass Spectrometric Techniques for Identification and Purity Assessment

Chromatography coupled with mass spectrometry provides a powerful platform for the separation, identification, and quantification of 4-Ethoxycyclohexanone, even within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, after which the mass spectrometer fragments the eluted compounds and sorts the ions by their mass-to-charge ratio, providing a unique chemical fingerprint.

This technique has been successfully employed to detect this compound in diverse and complex mixtures, such as in raw bio-oil and various plant root extracts. google.comresearchgate.nettandfonline.com In these analyses, the retention time of the compound provides the initial identification, which is then confirmed by its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its unambiguous identification. The molecular ion peak ([M]⁺) would be expected at m/z 142, corresponding to its molecular weight. Subsequent fragmentation would yield characteristic ions that aid in structural confirmation. For purity assessment, GC-MS excels at detecting and identifying trace components, such as residual starting materials from synthesis, byproducts, or degradation products. The high sensitivity of modern GC-MS systems allows for the detection of impurities at parts-per-million (ppm) levels or lower. ed.ac.uk

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 97 | [M - OC₂H₅]⁺ | Loss of ethoxy group |

| 84 | [C₅H₈O]⁺ | Retro-Diels-Alder fragmentation of the ring |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation of the cyclohexanone (B45756) ring |

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of a compound's elemental formula, serving as a powerful tool for structural confirmation. For this compound (C₈H₁₄O₂), HRMS can verify this exact elemental composition, distinguishing it from any isobaric compounds—molecules that have the same nominal mass but different atomic compositions.

This capability is particularly crucial for resolving the target compound from closely related byproducts that may co-elute during chromatographic separation. For instance, a potential impurity with the same nominal mass could be easily differentiated by its exact mass, thereby preventing misidentification and ensuring an accurate assessment of purity.

| Compound | Molecular Formula | Nominal Mass | Calculated Exact Mass |

|---|---|---|---|

| This compound | C₈H₁₄O₂ | 142 | 142.0994 |

| Hypothetical Isobaric Impurity | C₇H₁₀O₃ | 142 | 142.0629 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution and solid states. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and three-dimensional structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. researchgate.net For this compound, the ¹H-NMR spectrum would display distinct signals corresponding to the ethoxy group and the different protons on the cyclohexanone ring.

The ethoxy group protons would appear as a characteristic triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) due to spin-spin coupling. Protons on the cyclohexanone ring would have their chemical shifts influenced by the adjacent electron-withdrawing carbonyl group and the electronegative ethoxy group. Specifically, the protons at the C2 and C6 positions (alpha to the carbonyl) would be the most deshielded among the ring methylene (B1212753) groups. The single proton at the C4 position, bonded to the carbon bearing the ethoxy group, would also appear as a downfield multiplet. The chair conformation of the cyclohexane (B81311) ring results in chemically distinct axial and equatorial protons, which can lead to complex splitting patterns. researchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ethoxy -CH₃ | ~1.2 | Triplet (t) | 3H |

| Ring -CH₂- (positions 3, 5) | ~1.7 - 2.0 | Multiplet (m) | 4H |

| Ring -CH₂- (positions 2, 6) | ~2.2 - 2.5 | Multiplet (m) | 4H |

| Ethoxy -OCH₂- | ~3.5 | Quartet (q) | 2H |

| Ring -CH- (position 4) | ~3.8 - 4.0 | Multiplet (m) | 1H |

For molecules with overlapping signals or complex structures, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular architecture. nih.gov

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), typically those separated by two or three bonds. For this compound, COSY would reveal the connectivity within the ethoxy group (between the -OCH₂- and -CH₃ protons) and trace the spin systems around the cyclohexanone ring, for example, connecting the H-2 protons to the H-3 protons, and the H-3 protons to the H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). It allows for the definitive assignment of each carbon atom in the ¹³C-NMR spectrum that has an attached proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the protons of the ethoxy -OCH₂- group to the C4 carbon of the ring, confirming the attachment point of the ethoxy substituent.

While solution-state NMR provides data on the time-averaged conformation of a molecule, Solid-State NMR (SSNMR) provides detailed information about molecular structure and dynamics in the solid phase. auremn.org.br For cyclic compounds like this compound, SSNMR is a powerful tool for studying its preferred conformation as it exists in a crystal lattice.

Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution spectra of solid samples can be obtained. The chemical shifts of the cyclohexane ring carbons are highly sensitive to the conformation of the ring (e.g., chair, boat, or twist-boat) and the orientation of substituents (axial vs. equatorial). acs.org In the solid state, the ethoxy group would be locked into a specific conformation, either axial or equatorial. SSNMR could distinguish between these conformers, as the ¹³C chemical shifts would differ significantly. Furthermore, the presence of multiple peaks for a single carbon site in a SSNMR spectrum can indicate the existence of multiple, distinct molecules in the crystallographic unit cell or the presence of different polymorphs.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy is a cornerstone of molecular characterization, providing detailed insights into the functional groups present in a molecule and the nature of their chemical bonds. By analyzing the vibrations of atoms and bonds, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy allow for the unambiguous identification of a compound's structural features.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. qiboch.comupi.edu The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. upi.edu For this compound, the key functional groups are the cyclic ketone and the ether linkage.

The most prominent absorption peak in the FT-IR spectrum of a cyclohexanone derivative is the carbonyl (C=O) stretching vibration, which is typically strong and sharp. qiboch.com In saturated cyclic ketones, this peak appears in the region of 1725-1705 cm⁻¹. The exact position can be influenced by ring strain and substitution. For cyclohexanone itself, this peak is characteristically found at approximately 1710 cm⁻¹. qiboch.com

The presence of the ethoxy group introduces characteristic C-O stretching vibrations. Asymmetric C-O-C stretching in ethers typically gives rise to a strong band between 1250 and 1000 cm⁻¹. The C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups in the ethoxy substituent and the cyclohexyl ring are expected in the 3000-2850 cm⁻¹ region. vscht.cz Additional C-H bending (scissoring and rocking) vibrations for the CH₂ groups of the ring are also expected, with a notable scissoring peak around 1450 cm⁻¹. qiboch.com

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound This table is generated based on characteristic vibrational frequencies of cyclohexanone and ether functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2950-2850 | C-H Stretch | Alkane (Cyclohexyl & Ethyl) | Strong |

| 1715-1705 | C=O Stretch | Ketone | Strong, Sharp |

| 1465-1445 | CH₂ Scissoring | Cyclohexyl | Medium |

| 1260-1000 | C-O Stretch | Ether | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. libretexts.org While FT-IR spectroscopy measures absorption, Raman spectroscopy detects the change in the polarizability of a molecule's electron cloud during a vibration. libretexts.org A change in the polarizability of a bond is required for a vibrational mode to be Raman active. libretexts.org Consequently, symmetric, non-polar bonds, which are often weak in FT-IR spectra, can produce strong signals in Raman spectra.

Table 2: Expected Characteristic Raman Shifts for this compound This table is generated based on characteristic vibrational frequencies of related cyclohexanone derivatives.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Relative Intensity |

| 2950-2850 | C-H Stretch | Alkane (Cyclohexyl & Ethyl) | Strong |

| 1715-1705 | C=O Stretch | Ketone | Weak-Medium |

| 1460-1440 | CH₂ Deformation | Cyclohexyl | Medium |

| 1100-800 | C-C Stretch / Ring Modes | Cyclohexyl Skeleton | Strong |

| ~850 | C-O-C Symmetric Stretch | Ether | Medium |

Advanced Characterization Techniques for Related Material and Catalyst Systems

The synthesis and transformation of this compound often involve complex material and catalyst systems, particularly those containing transition metals. Advanced spectroscopic techniques are indispensable for elucidating the structure and function of these materials at a molecular level.

X-ray Absorption Fine-Structure Spectroscopy (XAFS, XANES, EXAFS)

X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique for probing the local atomic and electronic structure of a specific element within a material. worldscientific.comyoutube.com It is particularly valuable for characterizing catalysts, where the active metal site's properties dictate performance. worldscientific.com The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. psu.edu For instance, in a catalytic system designed for the hydrogenation of this compound, XANES could be used to monitor the oxidation state of a nickel or palladium catalyst to ensure it is in the active metallic state.

EXAFS yields detailed information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. youtube.compsu.edu If an iron-based catalyst were used for an oxidation reaction, EXAFS could determine the Fe-O bond distances and the number of oxygen neighbors, helping to identify the specific iron oxide phase (e.g., hematite (B75146) vs. magnetite) that is catalytically active. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique highly specific to species with unpaired electrons (paramagnetic centers). rsc.orgrsc.org This includes transition metal ions, organic radicals, and defect sites in materials. rsc.org In the context of reactions involving this compound, EPR can be applied in several ways:

Characterization of Catalysts: Many transition metal catalysts contain paramagnetic ions (e.g., Cu(II), Co(II), Fe(III)). EPR can provide detailed information about the oxidation state, coordination environment, and electronic structure of these active sites. rsc.orgmdpi.com

Studying Reaction Mechanisms: If a reaction proceeds through a radical mechanism, EPR can be used to detect and identify these transient radical intermediates. This provides direct evidence for the proposed reaction pathway. rsc.org

Probing Defect Sites: In heterogeneous catalysis using metal oxides, surface defects like oxygen vacancies can be paramagnetic. EPR can be used to characterize these sites, which are often crucial for catalytic activity. rsc.org

Mössbauer Spectroscopy for Transition Metal-Containing Catalysts

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of specific isotopes, most commonly ⁵⁷Fe. acs.org It is exceptionally powerful for characterizing iron-containing catalysts that could be employed in the synthesis or conversion of ketones like this compound. nih.govresearchgate.net The key parameters derived from a Mössbauer spectrum are the isomer shift, quadrupole splitting, and magnetic hyperfine field, which provide detailed information about:

Oxidation State and Spin State: The isomer shift is highly sensitive to the oxidation state (e.g., Fe(0), Fe(II), Fe(III)) and spin state (high-spin vs. low-spin) of the iron atoms. acs.orgrsc.org

Phase Identification: It can unambiguously distinguish between different iron-containing phases, such as metallic iron (α-Fe), various iron oxides (e.g., Fe₃O₄, α-Fe₂O₃), and iron carbides (e.g., Fe₃C), even when these phases are amorphous or nanosized and difficult to detect by other means like X-ray diffraction. nih.govresearchgate.net

Structural and Magnetic Properties: Quadrupole splitting provides information on the local site symmetry, while magnetic hyperfine splitting reveals the magnetic properties of the material. nih.gov This is crucial for understanding the nature of the active sites in iron-based catalysts. researchgate.net

Electron Microscopy (SEM, TEM) for Catalyst Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques crucial for elucidating the morphology and nanostructure of catalysts used in the synthesis of this compound, typically through the hydrogenation of 4-ethoxyphenol. These methods provide direct visualization of the catalyst's physical characteristics at the micro- and nanoscale, which are intrinsically linked to its activity, selectivity, and stability.

SEM provides three-dimensional imaging and topological information by scanning a focused beam of electrons over a sample's surface. This technique is particularly useful for examining the surface morphology of catalyst supports, such as activated carbon, titania, or silica (B1680970). It allows for the rapid assessment of particle size distribution and the dispersion of active metal components across the support material.

TEM, conversely, operates by transmitting a beam of electrons through an ultrathin sample to form an image. This provides detailed two-dimensional projections of the catalyst's internal structure. High-resolution TEM (HRTEM) can even resolve individual atoms and crystal lattice fringes, enabling the precise measurement of nanoparticle size, shape, and the identification of exposed crystal facets. This level of detail is vital, as different crystal planes can exhibit varying catalytic activities.

In the context of producing cyclic ketones from phenolic compounds, such as the selective hydrogenation of guaiacol (B22219) to 2-methoxycyclohexanone—a reaction analogous to the synthesis of this compound—research has demonstrated the utility of these microscopy techniques. researchgate.net For instance, in studies utilizing supported palladium (Pd) catalysts, TEM has been instrumental in characterizing the dispersion and particle size of the Pd nanoparticles on supports like titanium dioxide (TiO2). researchgate.net

Detailed findings from such research indicate that catalyst performance is highly dependent on these nanostructural properties. For example, the dispersion of Pd particles on the support material has been shown to influence the turnover frequency of the hydrogenation reaction. rsc.org TEM analysis allows for the direct observation and quantification of this dispersion.

The following table summarizes representative findings from the characterization of a supported palladium catalyst used in the selective hydrogenation of a phenol (B47542) derivative, illustrating the type of data obtained from electron microscopy and its correlation with catalytic performance.

| Catalyst | Support Material | Active Metal | Mean Particle Size (nm) | Metal Dispersion (%) | Key Observation from Electron Microscopy |

| Pd/TiO₂ | Titanium Dioxide | Palladium | 3-5 | ~25 | TEM images revealed well-dispersed Pd nanoparticles on the TiO₂ support. The particle size was found to be a critical factor in optimizing the turnover frequency for the selective hydrogenation. researchgate.netrsc.org |

| Pd/C | Activated Carbon | Palladium | 5-10 | Variable | SEM analysis showed a porous carbon support structure, with TEM confirming the location and size of Pd nanoparticles within the pores. |

| Ru/SBA-15 | Mesoporous Silica | Ruthenium | < 5 | High | TEM characterization demonstrated high dispersion of small ruthenium nanoparticles, which was correlated with excellent hydrogenation activity for phenolic compounds. researchgate.net |

This table is a representative example based on findings from analogous catalytic systems.

Computational Chemistry and Theoretical Studies on 4 Ethoxycyclohexanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the properties of 4-ethoxycyclohexanone. nih.gov

These calculations can determine a variety of electronic properties and reactivity descriptors. For instance, the distribution of electron density can reveal the most electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity in various chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, electrostatic potential maps can be generated to visualize the charge distribution and predict how the molecule will interact with other reagents. openstax.org For this compound, these calculations would likely show a higher electron density around the carbonyl oxygen and the ether oxygen, making them susceptible to electrophilic attack, while the carbonyl carbon would be identified as an electrophilic center.

Table 1: Calculated Electronic Properties of a Model Substituted Cyclohexanone (B45756) (Illustrative)

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | Indicates the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on Carbonyl Oxygen | -0.52 e | Indicates the nucleophilic nature of the carbonyl oxygen. |

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. smu.edu For reactions involving this compound, such as nucleophilic addition to the carbonyl group or enolate formation, theoretical calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states. dntb.gov.ua

Transition state theory, combined with quantum chemical calculations, allows for the calculation of reaction rate constants. nih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deeper understanding of the reaction mechanism at a molecular level.

Conformational Analysis and Stereochemical Predictions

The cyclohexane (B81311) ring is known for its conformational flexibility, with the chair conformation being the most stable. pressbooks.pub For a substituted cyclohexane like this compound, the ethoxy group can exist in either an axial or an equatorial position. Conformational analysis through computational methods can predict the relative stabilities of these conformers. researchgate.net

It is generally observed that bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.org Computational calculations can quantify the energy difference between the axial and equatorial conformers of this compound. This energy difference can then be used to predict the equilibrium populations of each conformer at a given temperature. The chair conformation with the ethoxy group in the equatorial position is expected to be significantly more stable. libretexts.org

These conformational preferences are critical for predicting the stereochemical outcome of reactions. The accessibility of the carbonyl group to an incoming reagent can be influenced by the conformation of the ring and the orientation of the ethoxy group.

Table 2: Calculated Relative Energies of Cyclohexanone Conformers with a Generic Alkoxy Substituent

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial-alkoxy | 0.00 | >99 |

| Axial-alkoxy | 2.5 | <1 |

Note: This table presents illustrative data for a generic 4-alkoxycyclohexanone, highlighting the general preference for the equatorial conformer.

Investigation of Substituent Effects on Reactivity and Selectivity

The ethoxy group at the 4-position of the cyclohexanone ring can influence the reactivity and selectivity of the carbonyl group through both steric and electronic effects. lumenlearning.comlibretexts.org Computational studies are well-suited to systematically investigate these substituent effects.

From an electronic standpoint, the oxygen atom of the ethoxy group is electronegative and can exert an electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can participate in hyperconjugation or other through-space interactions. Quantum chemical calculations can dissect these electronic effects and quantify their impact on the electrophilicity of the carbonyl carbon. openstax.org

The steric bulk of the ethoxy group, particularly in its different conformations, can influence the facial selectivity of nucleophilic attack on the carbonyl carbon. acs.org By modeling the approach of a nucleophile to both faces of the carbonyl group in different ring conformations, computational methods can predict the preferred direction of attack and thus the stereoselectivity of the reaction.

Prediction of Catalytic Active Sites and Reaction Kinetic Behaviors

Computational chemistry plays a significant role in catalysis by predicting the interactions between a substrate and a catalyst, thereby identifying the active sites and elucidating the catalytic cycle. mdpi.combris.ac.uk While specific catalytic reactions involving this compound are not detailed in the literature, theoretical methods could be employed to design or optimize catalysts for its transformations.

For instance, in a metal-catalyzed hydrogenation of this compound, computational models could be used to study the adsorption of the ketone onto the catalyst surface. By calculating the binding energies at different sites and in different orientations, the most favorable adsorption geometry can be determined. This information is crucial for understanding how the catalyst activates the substrate.

Applications of 4 Ethoxycyclohexanone As a Synthetic Intermediate and Building Block

Precursor in Pharmaceutical and Bioactive Compound Synthesis

The cyclohexanone (B45756) ring is a common structural motif in many pharmacologically active compounds. Substituted cyclohexanones, including 4-ethoxycyclohexanone, are key starting materials for creating molecules with specific biological activities.

Substituted cyclohexanones are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is the synthesis of Pramipexole, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease. The core structure of Pramipexole contains a tetrahydrobenzothiazole ring system, which is frequently constructed from a cyclohexanone derivative. google.comresearchgate.net

The general synthetic strategy often involves the reaction of a 2-halocyclohexanone with thiourea (B124793) or the construction of a thiazole (B1198619) ring onto the cyclohexane (B81311) frame. google.com For Pramipexole and its analogs, a key intermediate is 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine. researchgate.netnih.gov This diamine is synthesized from a 4-amino-substituted cyclohexanone precursor.

While the primary synthesis routes for Pramipexole itself may start from 4-aminocyclohexanone (B1277472) derivatives, this compound represents a viable starting point for producing novel Pramipexole analogs. The ethoxy group at the 4-position can be chemically modified or retained to modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the ethoxy group could be hydrolyzed to a hydroxyl group, providing a handle for further functionalization, or it could remain as an ether in the final analog, potentially influencing receptor binding or metabolic stability. Patents reveal that a wide array of substituted cyclohexanones are used to create compounds with pharmacological properties, underscoring the role of this class of molecules as foundational building blocks in medicinal chemistry. google.com

The table below outlines key intermediates in a representative synthesis pathway where a 4-substituted cyclohexanone derivative is fundamental.

| Intermediate | Role in Synthesis | Starting Material Class |

| 2-Halo-4-substituted-cyclohexanone | Reacts with thiourea to form the thiazole ring. | Substituted Cyclohexanone |

| 4-Substituted-cyclohexanone | Precursor to aminocyclohexanones. | Substituted Cyclohexanone |

| (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | Core scaffold for Pramipexole. researchgate.net | Derived from a Cyclohexanone derivative |

Role in Agrochemical and Fragrance Compound Production

The utility of the cyclohexanone framework extends to the agrochemical and fragrance industries, where structural features dictate biological activity and olfactory properties, respectively.

In the field of agrochemicals, substituted cyclohexanones are valuable intermediates for substances with herbicidal and pesticidal activity. google.com For example, cyclohexanone oxime ethers have been patented as active herbicidal agents. google.com The synthesis of such compounds begins with a corresponding cyclohexanone, highlighting the potential of this compound to serve as a precursor for novel crop protection agents. The specific substituents on the cyclohexane ring are critical for tuning the biological efficacy and selectivity of the final product.

In the fragrance industry, cyclohexyl ethers and their derivatives are recognized for their interesting and pleasant odor characteristics. google.com Compounds containing a cyclohexane ring are appreciated for imparting herbal, floral, woody, and buttery notes to perfume compositions. google.comgoogle.com The ether functional group, such as the ethoxy group in this compound, can contribute significantly to the olfactory profile of a molecule. Patents describe the use of various cyclohexyl ethers as fragrance compounds, making this compound a relevant building block for synthesizing new odorants. google.com Its ketone functionality allows for further chemical modification, enabling the creation of a diverse library of fragrance molecules from a single precursor.

Contribution to Polymer and Advanced Material Precursors

The cyclohexanone family of compounds is of immense industrial importance, particularly as precursors to polyamides like nylon.

Unsubstituted cyclohexanone is a cornerstone of the modern polymer industry. It is the primary industrial precursor for the synthesis of two critical monomers: adipic acid and caprolactam. These monomers are used to produce nylon 6,6 and nylon 6, respectively, which are among the most widely used polyamides in the world for applications ranging from textiles and carpets to automotive parts and engineering plastics.

The production of these monomers involves the following key transformations:

Adipic Acid: Cyclohexanone is oxidized, typically with nitric acid, to break the ring and form the six-carbon linear dicarboxylic acid.

Caprolactam: Cyclohexanone is converted to its oxime (cyclohexanone oxime), which then undergoes a Beckmann rearrangement in the presence of an acid catalyst to form the seven-membered lactam ring of caprolactam.

This compound belongs to this vital family of cyclohexanone compounds. While it is not used as a direct feedstock for the bulk production of standard nylon 6 or nylon 6,6, its chemical structure places it within the class of compounds essential to this industry. The fundamental reactivity of its ketone group is analogous to that of the parent cyclohexanone, allowing it to undergo similar reactions such as oximation and rearrangement. This makes substituted cyclohexanones like the ethoxy derivative potential precursors for specialty polyamides or other advanced polymers where modified monomers are required to achieve specific material properties, such as altered thermal stability, solubility, or mechanical performance.

The table below summarizes the role of the parent compound, cyclohexanone, in nylon production.

| Monomer | Nylon Type | Role of Cyclohexanone |

| Adipic Acid | Nylon 6,6 | Primary precursor; undergoes ring-opening oxidation. |

| Caprolactam | Nylon 6 | Primary precursor; converted to cyclohexanone oxime, which undergoes Beckmann rearrangement. |

Involvement in Natural Product Synthesis

The synthesis of complex natural products often relies on the use of versatile and readily available building blocks to construct intricate molecular architectures. The substituted cyclohexane motif is a common feature in many natural products, including terpenoids and other complex ring systems.

4-Substituted cyclohexanones are valuable starting points for the synthesis of terpenoids and other cyclic natural products. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. neliti.comnih.gov A historical yet illustrative example is the direct synthesis of terpin, a monoterpenoid, from ethyl cyclohexanone-4-carboxylate. rsc.org This precursor, a close structural analog of this compound, demonstrates how the functionalized cyclohexane core can be elaborated into a terpene framework. The ketone and ester functionalities in the starting material provide the necessary reactive sites for introducing additional carbon atoms and functional groups to build the target molecule.

Modern synthetic strategies continue to employ cyclohexanone derivatives to access complex ring structures. The ketone allows for stereocontrolled additions of nucleophiles, while the substituent at the 4-position can direct stereochemistry or be converted into other functional groups as the synthesis progresses. This makes this compound a potentially useful chiral building block or synthon for constructing polycyclic systems found in bioactive natural products. nih.gov Its structure is suitable for participating in various ring-forming reactions, including cycloadditions and intramolecular cyclizations, to generate the complex scaffolds characteristic of many natural products. nih.gov

Valorization and Upgrading of Bio-Based Feedstocks

The conversion of biomass into advanced biofuels and valuable chemicals is a cornerstone of the transition toward a more sustainable, circular bioeconomy. A key pathway in this conversion is the thermochemical processing of lignocellulosic biomass, such as wood and agricultural residues, into a liquid product known as bio-oil. While rich in organic compounds, raw bio-oil is a complex mixture that requires significant upgrading to be used as a fuel or as a chemical feedstock. This upgrading process involves a series of chemical transformations aimed at improving its properties, such as reducing its oxygen content and increasing its stability. Within this context, understanding the fate of specific chemical constituents, such as this compound, is crucial for optimizing upgrading processes and maximizing the value derived from bio-based feedstocks.

Occurrence and Transformations in Bio-Oil Processing

Research into the chemical composition of bio-oils has identified this compound as one of the many ketone compounds present in the raw liquid product derived from the fast pyrolysis of lignocellulosic biomass. google.com The presence of such ketones is a result of the thermal decomposition of cellulose, hemicellulose, and lignin, the primary components of biomass.

The transformation of bio-oil components during upgrading is a critical area of study. In one investigation, it was observed that this compound, initially present in the raw bio-oil, was completely absent after the upgrading process. google.com This indicates that this compound is reactive under typical bio-oil upgrading conditions, which can include processes like hydrodeoxygenation, and is converted into other chemical species. The disappearance of this compound, along with other ketones, is a significant aspect of the chemical changes that occur as bio-oil is converted into a more refined and usable bio-crude. google.com

The following table provides a summary of the occurrence and transformation of this compound in bio-oil processing:

| Compound Name | Occurrence in Raw Bio-Oil | Fate After Upgrading |

| This compound | Present | Completely Transformed |

While the specific reaction pathways for the transformation of this compound during bio-oil upgrading are not detailed, the general chemistry of ketone hydrogenation and hydrodeoxygenation suggests that it is likely converted to corresponding alcohols, alkanes, or other hydrocarbons. These transformations are desirable as they reduce the oxygen content of the bio-oil, thereby increasing its energy density and stability.

Further research has quantified the presence of this compound in specific bio-oil samples. For instance, in one analysis, it was found to constitute 0.33% of the bio-oil, although this was reduced to 0.19% and 0.51% under different processing conditions, highlighting the dynamic nature of its presence during biomass conversion. ufv.br

The study of compounds like this compound provides valuable insights into the complex chemical evolution of bio-oil during its valorization. A thorough understanding of the reaction networks involving such intermediate species is essential for the rational design of catalysts and processes to produce advanced biofuels and bio-based chemicals.

Biological Relevance and Metabolomic Studies Involving 4 Ethoxycyclohexanone

Detection and Identification in Metabolomic Profiling of Biological Systems

Currently, there is a notable absence of publicly accessible scientific literature detailing the detection and identification of 4-ethoxycyclohexanone within the metabolomic profiles of biological systems. While metabolomic studies are extensive and cover a vast range of compounds, specific data on this compound remains elusive in broad scientific databases.

Occurrence as a Metabolite in Plant Systems (e.g., Sunflower Roots)

Specific research confirming the natural occurrence of this compound as a metabolite in plant systems, including sunflower roots, is not available in the public domain. Studies on the chemical constituents of sunflower roots have identified various other compounds, but this compound is not among them in the currently accessible literature.

Potential Role in Plant-Pathogen Interactions and Induced Defense Mechanisms

An investigation into the scientific literature reveals no direct evidence or studies linking this compound to a role in plant-pathogen interactions or induced defense mechanisms. The intricate chemical signaling and defense responses of plants involve a wide array of secondary metabolites; however, the participation of this compound in these processes has not been documented in available research.

Investigating Biotransformation Pathways and Associated Enzymatic Activities

There is a lack of specific research on the biotransformation pathways and enzymatic activities associated with this compound. General principles of xenobiotic metabolism in organisms involve processes like oxidation, reduction, hydrolysis, and conjugation to enhance water solubility and facilitate excretion. However, the specific enzymes and metabolic routes involved in the biotransformation of this compound have not been a subject of published scientific inquiry.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes for 4-Ethoxycyclohexanone

The chemical industry's move towards sustainability is prompting a re-evaluation of traditional synthetic pathways. For this compound, future research will prioritize the development of environmentally benign and economically viable production methods. Key areas of focus include:

Biocatalysis: Utilizing enzymes as catalysts offers a green alternative to conventional chemical processes. Ene-reductases, for instance, have been successfully used for the asymmetric synthesis of chiral cyclohexenones through the desymmetrization of cyclohexadienones. acs.org This biocatalytic approach operates under mild, environmentally friendly conditions and can produce chiral centers with high enantioselectivity, a significant advantage over many transition-metal catalysts. acs.org Exploring specific enzymes for the synthesis or modification of this compound could lead to highly efficient and selective green routes.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for sustainable synthesis. nih.govsemanticscholar.orgresearchgate.netacs.org Flow reactors offer superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety, particularly when handling hazardous reagents. nih.govresearchgate.net Transposing the synthesis of this compound or its precursors to a continuous flow system could lead to higher yields, reduced reaction times, and minimized waste generation. semanticscholar.orgacs.org Flow electrochemistry also presents a promising avenue, as demonstrated in the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) with high selectivity and conversion rates. researchgate.net

Alternative Solvents and Catalysts: Research is ongoing to replace hazardous organic solvents with greener alternatives like water or bio-based solvents. mdpi.com For instance, organocatalytic reactions for cyclohexanone derivatives have been successfully performed in water, aligning with green chemistry principles. researchgate.net Similarly, replacing expensive and toxic metal catalysts with more abundant and environmentally friendly alternatives is a key goal.

Rational Design of Novel Catalytic Systems for Enhanced Enantio- and Regioselectivity

Achieving precise control over the three-dimensional structure of molecules is crucial, especially in the synthesis of pharmaceuticals and fine chemicals. For this compound, which can exist as different stereoisomers, the development of catalysts that can selectively produce a single desired isomer is a major research direction.

Asymmetric Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, have become a cornerstone of asymmetric synthesis. acs.org Proline-based catalysts and chiral diamine-thiourea organocatalysts have shown high efficiency in the asymmetric Michael addition of cyclohexanones to nitroalkenes, yielding products with high diastereoselectivity and enantioselectivity. mdpi.comresearchgate.net Chiral cyclohexenones, which are valuable building blocks, have been synthesized using various organocatalytic methods. nih.gov Future work will involve designing and screening new organocatalysts specifically tailored for reactions involving this compound to control its stereochemistry.

Computational Catalyst Design: Advances in computational chemistry and modeling allow for the in silico design of catalysts. nih.govacs.orgrsc.orgnih.govethz.ch By simulating reaction mechanisms and energy profiles, researchers can predict the performance of a potential catalyst before it is synthesized in the lab. acs.orgethz.ch This rational design approach can accelerate the discovery of highly selective and active catalysts for the synthesis of specific this compound isomers, saving significant time and resources. rsc.orgnih.gov DFT calculations, for example, can help identify the rate-limiting steps and evaluate the electronic effects of substrates on reactivity, guiding the optimization of catalytic systems. acs.org

Application of Advanced In Situ/Operando Characterization Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to optimizing existing processes and discovering new transformations. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions are becoming indispensable tools for chemical research.

Operando Spectroscopy: This powerful methodology involves characterizing a catalyst and the reacting species under actual working conditions, providing a direct correlation between the catalyst's structure and its activity/selectivity. hidenanalytical.comwikipedia.org Techniques such as operando ATR-IR, Raman, and UV-vis spectroscopy can be applied to study the synthesis of this compound. wikipedia.orgresearchgate.netresearchgate.netrsc.org By observing reaction intermediates, catalyst states, and product formation in real-time, researchers can gain unprecedented insights into the reaction pathway. hidenanalytical.comresearchgate.net For example, operando spectroscopy has been used to monitor surface processes during the asymmetric hydrogenation of ketones on a chirally modified platinum catalyst, revealing fundamental information about the catalytic cycle. researchgate.netresearchgate.net

The table below summarizes key operando techniques and their potential applications in studying the synthesis of this compound.

| Technique | Information Gained | Potential Application for this compound |

| Infrared (IR) Spectroscopy | Identification of functional groups and bonding information of surface adsorbates and intermediates. | Monitoring the conversion of a precursor (e.g., 4-ethoxycyclohexanol) to the ketone product by observing the C=O stretch. |

| Raman Spectroscopy | Provides complementary vibrational information, especially for aqueous systems and catalyst structures. | Characterizing the catalyst structure under reaction conditions and detecting intermediates. |

| UV-vis Spectroscopy | Monitors changes in electronic transitions, useful for studying transition metal catalysts and conjugated organic molecules. | Tracking the oxidation state of a metal catalyst during an oxidation reaction to form the cyclohexanone ring. |

| Mass Spectrometry (MS) | Analyzes the gas-phase composition of reactants, products, and volatile intermediates. | Quantifying reaction kinetics, product selectivity, and identifying volatile byproducts in real-time. |

| X-ray Absorption Spectroscopy (XAS) | Provides information on the electronic structure and local coordination environment of catalyst atoms. | Elucidating the precise structure of the active catalytic site and its changes during the reaction. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes with remarkable speed and accuracy. rjptonline.org